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For Researchers, Scientists, and Drug Development Professionals

Foreword
This guide provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a key chemical

intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just

procedural steps but also the underlying scientific principles and practical insights essential for its effective

synthesis, handling, and application in research and development, particularly in the pharmaceutical and

specialty chemical industries.

Core Molecular Profile
Methyl 2-cyano-3-nitrobenzoate is a substituted aromatic compound with a distinct arrangement of functional

groups that dictates its reactivity and utility as a building block in organic synthesis.

Molecular Formula and Weight
The chemical formula for Methyl 2-cyano-3-nitrobenzoate is C₉H₆N₂O₄.[1][2] Its molecular weight is

approximately 206.16 g/mol .[1]

Chemical Structure
The structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a

cyano group (-CN) at position 2, and a nitro group (-NO₂) at position 3. The interplay of these electron-

withdrawing groups significantly influences the electron density of the aromatic ring and the reactivity of each

functional group.

graph "Methyl_2_cyano_3_nitrobenzoate" {

  layout=neato;
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  edge [color="#202124"];

  a [label=""];

  b [label=""];

  c [label=""];

  d [label=""];

  e [label=""];

  f [label=""];

  C1 [label="C", pos="0,1!", color="#202124", fontcolor="#202124"];

  C2 [label="C", pos="-0.87,-0.5!", color="#202124", fontcolor="#202124"];

  C3 [label="C", pos="-0.87,-1.5!", color="#202124", fontcolor="#202124"];

  C4 [label="C", pos="0,-2!", color="#202124", fontcolor="#202124"];

  C5 [label="C", pos="0.87,-1.5!", color="#202124", fontcolor="#202124"];

  C6 [label="C", pos="0.87,-0.5!", color="#202124", fontcolor="#202124"];

  C_ester [label="C", pos="1.74,0!", color="#202124", fontcolor="#202124"];

  O1_ester [label="O", pos="2.61,0.5!", color="#EA4335", fontcolor="#EA4335"];

  O2_ester [label="O", pos="1.74,-1!", color="#EA4335", fontcolor="#EA4335"];

  CH3_ester [label="CH₃", pos="2.61,-1.5!", color="#202124", fontcolor="#202124"];

  C_cyano [label="C", pos="-1.74,0!", color="#202124", fontcolor="#202124"];

  N_cyano [label="N", pos="-2.61,0.5!", color="#4285F4", fontcolor="#4285F4"];

  N_nitro [label="N⁺", pos="-1.74,-2.5!", color="#4285F4", fontcolor="#4285F4"];

  O1_nitro [label="O⁻", pos="-2.61,-2!", color="#EA4335", fontcolor="#EA4335"];

  O2_nitro [label="O", pos="-1.74,-3.5!", color="#EA4335", fontcolor="#EA4335"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_ester; C_ester

-- O1_ester [style=double]; C_ester -- O2_ester; O2_ester -- CH3_ester; C2 --

C_cyano; C_cyano -- N_cyano [style=triple]; C3 -- N_nitro; N_nitro -- O1_nitro;

N_nitro -- O2_nitro [style=double]; }

Caption: Proposed synthetic workflow for Methyl 2-cyano-3-nitrobenzoate.

Experimental Protocol: A General Approach to

Nitration

The following protocol is a generalized procedure for the nitration of an aromatic

ester and should be adapted and optimized for the specific synthesis of Methyl 2-

cyano-3-nitrobenzoate.

Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add

concentrated nitric acid to concentrated sulfuric acid with constant stirring.

This exothermic reaction generates the highly electrophilic nitronium ion

(NO₂⁺).
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Reaction: Dissolve the starting material (e.g., methyl 2-cyanobenzoate) in a

suitable solvent and cool the solution in an ice bath.

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the

solution of the starting material, maintaining a low temperature (typically

below 10°C) to control the reaction rate and minimize side product formation.

Reaction Monitoring: Monitor the progress of the reaction using an appropriate

technique, such as Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed

ice to precipitate the crude product.

Isolation: Collect the solid product by vacuum filtration and wash with cold

water to remove residual acids.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or

a mixture of solvents. The choice of solvent is critical and should be determined

experimentally. A good recrystallization solvent will dissolve the compound at

high temperatures but not at low temperatures, while impurities remain soluble at

all temperatures or are insoluble at high temperatures.

Spectroscopic Characterization

Definitive structural confirmation of Methyl 2-cyano-3-nitrobenzoate requires a

suite of spectroscopic analyses. While experimental spectra for this specific

compound are not readily available in public databases, the expected spectral

features can be predicted based on its structure and comparison with similar

compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the

various functional groups:

C≡N (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹.

C=O (Ester): A strong, sharp peak in the region of 1720-1740 cm⁻¹.

N-O (Nitro group): Two strong absorptions, one for the asymmetric stretch around

1530-1550 cm⁻¹ and one for the symmetric stretch around 1340-1360 cm⁻¹.
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C-O (Ester): Stretching vibrations in the 1200-1300 cm⁻¹ region.

Aromatic C=C: Several peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H: Bending vibrations in the fingerprint region (below 1000 cm⁻¹)

will be indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic

protons and the methyl ester protons. The aromatic region will display a complex

splitting pattern due to the three adjacent protons on the ring. The chemical

shifts will be downfield due to the deshielding effect of the electron-

withdrawing groups. The methyl ester protons will appear as a singlet, typically

around 3.9-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine

carbon atoms. The carbonyl carbon of the ester will be the most downfield signal

(around 165 ppm). The cyano carbon will appear in the 115-120 ppm range. The

aromatic carbons will resonate in the 120-150 ppm region, with the carbon

attached to the nitro group being significantly deshielded. The methyl carbon of

the ester will be the most upfield signal (around 53 ppm).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to

the molecular weight of the compound. The fragmentation pattern will likely

involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the

entire ester group (-COOCH₃), leading to characteristic fragment ions.

Reactivity and Applications

Methyl 2-cyano-3-nitrobenzoate is a valuable intermediate in organic synthesis due

to the presence of multiple reactive sites.

Key Reaction Pathways

Reduction of the Nitro Group: The nitro group can be selectively reduced to an

amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This

transformation is fundamental in the synthesis of many pharmaceutical and

agrochemical compounds.
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Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding

carboxylic acid under acidic or basic conditions.

Nucleophilic Aromatic Substitution: The presence of multiple electron-

withdrawing groups activates the aromatic ring towards nucleophilic aromatic

substitution, allowing for the displacement of a suitable leaving group if one

were present.

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a

carboxylic acid or an amide, or reduced to an amine.

Methyl 2-cyano-3-nitrobenzoate

Reduction of Nitro Group

e.g., SnCl₂, HCl

Ester Hydrolysis

H⁺ or OH⁻

Cyano Group Transformation

Hydrolysis or Reduction

Methyl 2-cyano-3-aminobenzoate 2-Cyano-3-nitrobenzoic acid Corresponding Amide or Carboxylic Acid

Click to download full resolution via product page

Caption: Key reaction pathways of Methyl 2-cyano-3-nitrobenzoate.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are common precursors in the synthesis of

active pharmaceutical ingredients (APIs). The versatile functional groups of

Methyl 2-cyano-3-nitrobenzoate make it an attractive starting material for the

construction of complex heterocyclic scaffolds found in many drug molecules. For

example, the corresponding amino-cyano-benzoate, obtained after reduction of the

nitro group, can be a key intermediate in the synthesis of various kinase

inhibitors and other targeted therapies.

Safety, Handling, and Storage

GHS Hazard Information

Based on available data, Methyl 2-cyano-3-nitrobenzoate is classified with the

following hazards:
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Pictogram: GHS07 (Harmful)[1]

Signal Word: Warning[1]

Hazard Statement: H302: Harmful if swallowed[1]

Precautionary Measures

P280: Wear protective gloves/protective clothing/eye protection/face protection.

[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

Avoid generating dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated

place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact
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